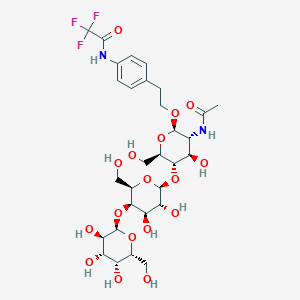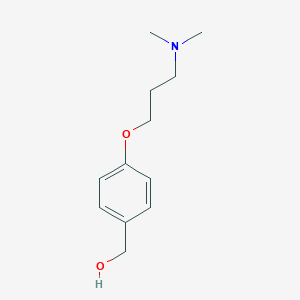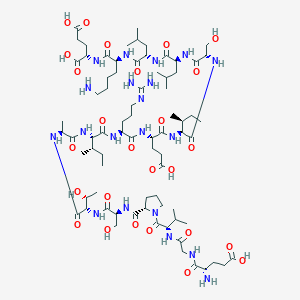
Pstair
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pstair is a chemical compound that has gained attention in the scientific community due to its potential applications in research. This compound has been shown to have a unique mechanism of action, which has led to its use in various scientific studies. In
Wirkmechanismus
Pstair works by inhibiting the reuptake of serotonin and dopamine in the brain. This results in an increase in the levels of these neurotransmitters, which can have various effects on the brain. Serotonin is known to regulate mood, appetite, and sleep, while dopamine is known to regulate movement, motivation, and reward. By inhibiting the reuptake of these neurotransmitters, this compound can potentially have therapeutic effects in the treatment of various disorders.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are not fully understood. However, it has been shown to have an effect on the levels of serotonin and dopamine in the brain. This can result in various effects, such as changes in mood, appetite, and sleep. This compound has also been shown to have an effect on the cardiovascular system, with some studies showing an increase in heart rate and blood pressure.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using Pstair in lab experiments is its unique mechanism of action. This can allow researchers to study the effects of serotonin and dopamine on the brain in a more precise manner. However, one limitation of using this compound is its potential side effects, which can make it difficult to use in certain experiments. Additionally, the synthesis method of this compound can be time-consuming and expensive, which can limit its use in some research settings.
Zukünftige Richtungen
There are several future directions for the study of Pstair. One potential direction is its use in the treatment of depression and anxiety disorders. Another potential direction is its use in the treatment of Parkinson's disease. Additionally, further research is needed to fully understand the biochemical and physiological effects of this compound, as well as its potential side effects and limitations. Overall, this compound has the potential to be a valuable tool in the field of scientific research, with various potential applications in medicine and neuroscience.
Synthesemethoden
The synthesis of Pstair involves the reaction of two chemical compounds, which are readily available in the market. The first compound is 2,3,4,5-tetramethoxybenzaldehyde, and the second compound is 2,3,4,5-tetramethoxyphenethylamine. These two compounds react in the presence of a catalyst to form this compound. The synthesis method is simple and can be carried out in a laboratory setting.
Wissenschaftliche Forschungsanwendungen
Pstair has been used in various scientific studies due to its unique mechanism of action. It has been shown to have potential applications in the fields of neuroscience, pharmacology, and medicine. This compound has been used to study the effects of serotonin on the brain, as well as its potential use in the treatment of depression and anxiety disorders. It has also been used to study the effects of dopamine on the brain, as well as its potential use in the treatment of Parkinson's disease.
Eigenschaften
CAS-Nummer |
126675-53-4 |
|---|---|
Molekularformel |
C76H132N20O26 |
Molekulargewicht |
1742 g/mol |
IUPAC-Name |
(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[2-[[(2S)-2-amino-4-carboxybutanoyl]amino]acetyl]amino]-3-methylbutanoyl]pyrrolidine-2-carbonyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxybutanoyl]amino]propanoyl]amino]-3-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-4-carboxybutanoyl]amino]-3-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]hexanoyl]amino]pentanedioic acid |
InChI |
InChI=1S/C76H132N20O26/c1-13-39(9)58(93-61(107)41(11)83-73(119)60(42(12)99)95-69(115)51(35-98)90-70(116)52-21-18-30-96(52)74(120)57(38(7)8)92-53(100)33-82-62(108)43(78)22-25-54(101)102)71(117)86-45(20-17-29-81-76(79)80)63(109)85-46(23-26-55(103)104)65(111)94-59(40(10)14-2)72(118)91-50(34-97)68(114)89-49(32-37(5)6)67(113)88-48(31-36(3)4)66(112)84-44(19-15-16-28-77)64(110)87-47(75(121)122)24-27-56(105)106/h36-52,57-60,97-99H,13-35,77-78H2,1-12H3,(H,82,108)(H,83,119)(H,84,112)(H,85,109)(H,86,117)(H,87,110)(H,88,113)(H,89,114)(H,90,116)(H,91,118)(H,92,100)(H,93,107)(H,94,111)(H,95,115)(H,101,102)(H,103,104)(H,105,106)(H,121,122)(H4,79,80,81)/t39-,40-,41-,42+,43-,44-,45-,46-,47-,48-,49-,50-,51-,52-,57-,58-,59-,60-/m0/s1 |
InChI-Schlüssel |
JCXVGSUDEJTPFS-IVBRFITJSA-N |
Isomerische SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCC(=O)O)C(=O)O)NC(=O)[C@H](C)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CO)NC(=O)[C@@H]1CCCN1C(=O)[C@H](C(C)C)NC(=O)CNC(=O)[C@H](CCC(=O)O)N |
SMILES |
CCC(C)C(C(=O)NC(CCCN=C(N)N)C(=O)NC(CCC(=O)O)C(=O)NC(C(C)CC)C(=O)NC(CO)C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NC(CCCCN)C(=O)NC(CCC(=O)O)C(=O)O)NC(=O)C(C)NC(=O)C(C(C)O)NC(=O)C(CO)NC(=O)C1CCCN1C(=O)C(C(C)C)NC(=O)CNC(=O)C(CCC(=O)O)N |
Kanonische SMILES |
CCC(C)C(C(=O)NC(CCCN=C(N)N)C(=O)NC(CCC(=O)O)C(=O)NC(C(C)CC)C(=O)NC(CO)C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NC(CCCCN)C(=O)NC(CCC(=O)O)C(=O)O)NC(=O)C(C)NC(=O)C(C(C)O)NC(=O)C(CO)NC(=O)C1CCCN1C(=O)C(C(C)C)NC(=O)CNC(=O)C(CCC(=O)O)N |
Sequenz |
EGVPSTAIREISLLKE |
Synonyme |
CDC2 peptide (42-57) PSTAIR PSTAIR peptide |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




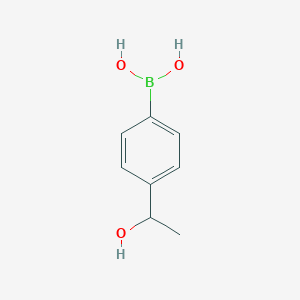
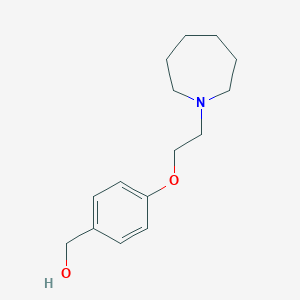
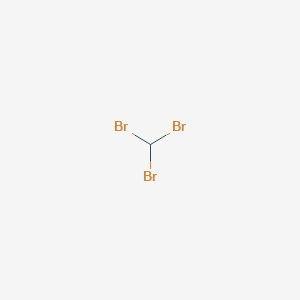


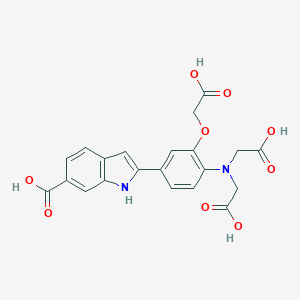
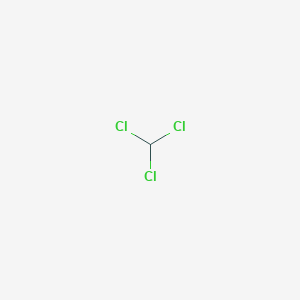
![(4-(2-Phenyl-1H-benzo[d]imidazol-1-yl)phenyl)boronic acid](/img/structure/B151611.png)

